
1,6-Dibromo-2,3,5-trichlorononafluorohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dibromo-2,3,5-trichlorononafluorohexane is a halogenated organic compound with the molecular formula C₆Br₂Cl₃F₉ and a molecular weight of 509.217 g/mol . This compound is characterized by the presence of multiple halogen atoms, including bromine, chlorine, and fluorine, making it a highly halogenated molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,6-Dibromo-2,3,5-trichlorononafluorohexane is typically synthesized through a photochemical dehalogenation process. This involves the use of 2-propanol or butane as a solvent and difluoroacetic acid as an esterification agent. The reaction is carried out under photochemical conditions, often in the presence of light or ultraviolet radiation .
Industrial Production Methods: The industrial production of this compound is a byproduct of the production of hexachlorocyclopentadiene and 2,3,5-trichlorononafluorohexane . The process involves similar reaction conditions as the synthetic routes, with the use of appropriate solvents and esterification agents.
Análisis De Reacciones Químicas
Types of Reactions: 1,6-Dibromo-2,3,5-trichlorononafluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups under suitable conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce less halogenated compounds.
Aplicaciones Científicas De Investigación
1,6-Dibromo-2,3,5-trichlorononafluorohexane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the study of halogenated organic compounds and their reactivity.
Biology: It is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of halogenated compounds, including their use as antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring high levels of halogenation.
Mecanismo De Acción
The mechanism of action of 1,6-Dibromo-2,3,5-trichlorononafluorohexane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with various biomolecules, potentially affecting their structure and function. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
1,1,2-Trichloromethane: A halogenated compound with similar reactivity and applications.
Hexachlorocyclopentadiene: Another highly halogenated compound used in similar industrial processes.
Uniqueness: 1,6-Dibromo-2,3,5-trichlorononafluorohexane is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct chemical and physical properties. This combination allows for unique reactivity patterns and applications compared to other halogenated compounds.
Propiedades
Número CAS |
85131-86-8 |
|---|---|
Fórmula molecular |
C6Br2Cl3F9 |
Peso molecular |
509.2 g/mol |
Nombre IUPAC |
1,6-dibromo-2,3,5-trichloro-1,1,2,3,4,4,5,6,6-nonafluorohexane |
InChI |
InChI=1S/C6Br2Cl3F9/c7-5(17,18)2(10,13)1(9,12)4(15,16)3(11,14)6(8,19)20 |
Clave InChI |
RKKGNUHLABLELO-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)Br)(F)Cl)(F)Cl)(C(C(F)(F)Br)(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-amino-2-oxoethoxy)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407053.png)
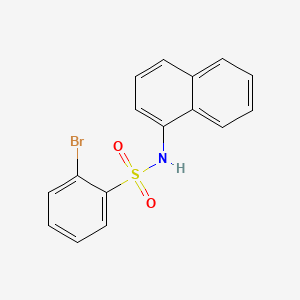
![tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate](/img/structure/B13407066.png)
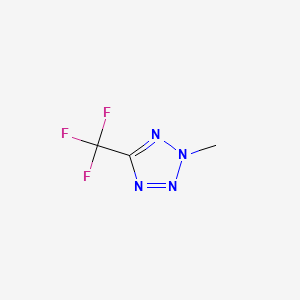
![Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester](/img/structure/B13407089.png)


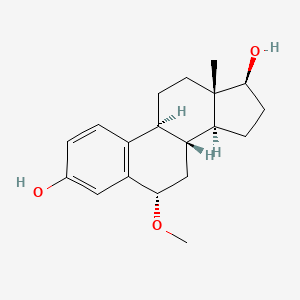

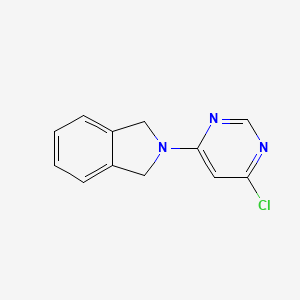
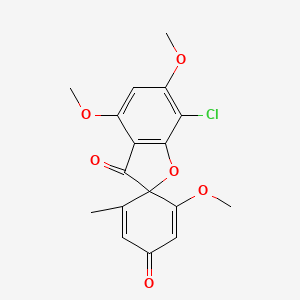
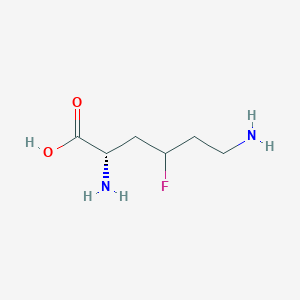
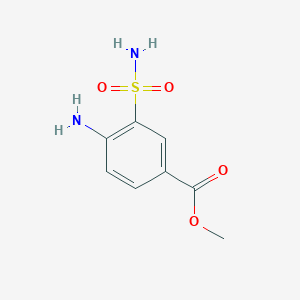
![N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine](/img/structure/B13407139.png)
